1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine
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Overview
Description
1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to an azetidine ring. The compound’s unique structure, featuring difluorophenyl and fluorophenyl groups, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-difluorobenzene sulfonyl chloride with 4-fluorobenzene sulfonyl chloride in the presence of a base, followed by cyclization to form the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Compared to other sulfonyl azetidines, 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine stands out due to its unique combination of difluorophenyl and fluorophenyl groups. Similar compounds include:
- 1-((2,6-Difluorophenyl)sulfonyl)azetidine
- 1-((4-Fluorophenyl)sulfonyl)azetidine
- 1-((2,6-Difluorophenyl)sulfonyl)-3-azetidine These compounds share structural similarities but differ in their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S2/c16-10-4-6-11(7-5-10)24(20,21)12-8-19(9-12)25(22,23)15-13(17)2-1-3-14(15)18/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKVFEPPAOZTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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